molecular formula C23H19ClN4 B14761715 3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride

3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride

Katalognummer: B14761715
Molekulargewicht: 386.9 g/mol
InChI-Schlüssel: ULYCKMQDAOPFJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride is a complex organic compound that features a tetrazole ring substituted with naphthalenyl and diphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-naphthylamine with diphenylacetonitrile in the presence of a suitable catalyst, followed by the addition of sodium azide to form the tetrazole ring. The final step involves the quaternization of the tetrazole nitrogen with a chlorinating agent to yield the chloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions, such as temperature and pressure, to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyl ketones, while reduction can produce naphthalenyl amines.

Wissenschaftliche Forschungsanwendungen

3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.

Wirkmechanismus

The mechanism by which 3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. The naphthalenyl and diphenyl groups contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Chloronaphthalene: Shares the naphthalenyl group but lacks the tetrazole ring.

    Diphenyltetrazole: Contains the tetrazole ring and diphenyl groups but lacks the naphthalenyl group.

Uniqueness

3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride is unique due to the combination of its structural components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C23H19ClN4

Molekulargewicht

386.9 g/mol

IUPAC-Name

3-naphthalen-1-yl-2,5-diphenyl-1H-tetrazol-1-ium;chloride

InChI

InChI=1S/C23H18N4.ClH/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22;/h1-17H,(H,24,25);1H

InChI-Schlüssel

ULYCKMQDAOPFJX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.